molecular formula C13H30NO4P B1202016 n-Octylphosphorylcholine CAS No. 53255-89-3

n-Octylphosphorylcholine

Cat. No.: B1202016
CAS No.: 53255-89-3
M. Wt: 295.36 g/mol
InChI Key: MDNHUELOANFCGT-UHFFFAOYSA-N
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Description

n-Octylphosphorylcholine: is a chemical compound that belongs to the class of phosphorylcholine derivatives. It is characterized by the presence of an octyl group attached to the phosphorylcholine moiety. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Octylphosphorylcholine typically involves the reaction of octanol with phosphorylcholine chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Octanol} + \text{Phosphorylcholine Chloride} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions: n-Octylphosphorylcholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorylcholine moiety to phosphine.

    Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphorylcholine compounds.

Scientific Research Applications

n-Octylphosphorylcholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of cell membranes and as a component in liposome preparation.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents and cleaning agents.

Comparison with Similar Compounds

  • n-Decylphosphorylcholine
  • n-Dodecylphosphorylcholine
  • n-Hexylphosphorylcholine

Comparison: n-Octylphosphorylcholine is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and in forming stable emulsions compared to shorter or longer chain phosphorylcholine derivatives.

Properties

IUPAC Name

octyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30NO4P/c1-5-6-7-8-9-10-12-17-19(15,16)18-13-11-14(2,3)4/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNHUELOANFCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201375
Record name n-Octylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53255-89-3
Record name n-Octylphosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053255893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Octylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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